molecular formula C57H102O6 B8088801 9Z,12Z-octa</wbr>decadienoic acid, 1,1'-[1-[[(1-</wbr>oxooctadecyl)</wbr>oxy]methyl]-</wbr>1,2-ethane</wbr>diyl] ester

9Z,12Z-octadecadienoic acid, 1,1'-[1-[[(1-oxooctadecyl)oxy]methyl]-1,2-ethanediyl] ester

Cat. No.: B8088801
M. Wt: 883.4 g/mol
InChI Key: PJHDLKOEJMDTBE-KDKXEXENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9Z,12Z-octadecadienoic acid, 1,1'-[1-[[(1-oxooctadecyl)oxy]methyl]-1,2-ethanediyl] ester is a useful research compound. Its molecular formula is C57H102O6 and its molecular weight is 883.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25,27-28,30,54H,4-15,17,20,22-24,26,29,31-53H2,1-3H3/b19-16-,21-18-,28-25-,30-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHDLKOEJMDTBE-KDKXEXENSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H102O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313638
Record name 1-Stearo-2,3-dilinolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

883.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2190-17-2
Record name 1-Stearo-2,3-dilinolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2190-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Stearo-2,3-dilinolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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